molecular formula C22H14N4O2 B11466873 3-(1,3-Benzodioxol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine

3-(1,3-Benzodioxol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11466873
M. Wt: 366.4 g/mol
InChI Key: OTWGVVNGZSAIPW-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a triazolophthalazine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzodioxole intermediate, which is then coupled with a phenyl-substituted triazolophthalazine precursor. The key steps in this synthesis include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C22H14N4O2/c1-2-6-14(7-3-1)20-16-8-4-5-9-17(16)22-24-23-21(26(22)25-20)15-10-11-18-19(12-15)28-13-27-18/h1-12H,13H2

InChI Key

OTWGVVNGZSAIPW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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